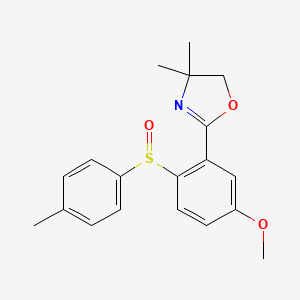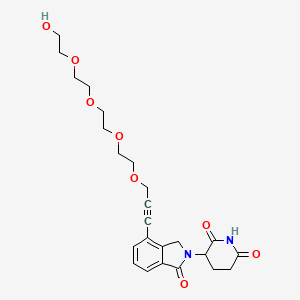
Phthalimidinoglutarimide-propargyl-PEG4-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-propargyl-PEG4-OH is a complex chemical compound that combines several functional groups, including phthalimide, glutarimide, propargyl, and polyethylene glycol (PEG)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-PEG4-OH typically involves multiple steps, each requiring specific reaction conditions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then linked through a propargyl group. The final step involves the attachment of a PEG4 (polyethylene glycol with four ethylene glycol units) chain to enhance the compound’s solubility and stability.
Phthalimide Preparation: Phthalimide is synthesized by the reaction of phthalic anhydride with ammonia or a primary amine under controlled temperature conditions.
Glutarimide Preparation: Glutarimide is prepared by the cyclization of glutamic acid or its derivatives.
Propargylation: The propargyl group is introduced through a nucleophilic substitution reaction, typically using propargyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-PEG4-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Phthalimidinoglutarimide-propargyl-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation techniques to link biomolecules, enhancing their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeted therapies where the PEGylation improves pharmacokinetics and reduces immunogenicity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG4-OH involves its interaction with specific molecular targets and pathways. The compound’s PEGylation enhances its solubility and stability, allowing it to effectively reach and interact with its targets. The propargyl group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with other molecules .
類似化合物との比較
Phthalimidinoglutarimide-propargyl-PEG4-OH can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-PEG4-C2-amine HCl: Similar structure but with an additional amine group, offering different reactivity and applications.
Propargyl-PEG4-acid: Contains a carboxylic acid group instead of the phthalimide and glutarimide groups, used in different bioconjugation and synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
特性
分子式 |
C24H30N2O8 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
3-[7-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H30N2O8/c27-8-10-32-12-14-34-16-15-33-13-11-31-9-2-4-18-3-1-5-19-20(18)17-26(24(19)30)21-6-7-22(28)25-23(21)29/h1,3,5,21,27H,6-17H2,(H,25,28,29) |
InChIキー |
SBVQMIRJGHBSGP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


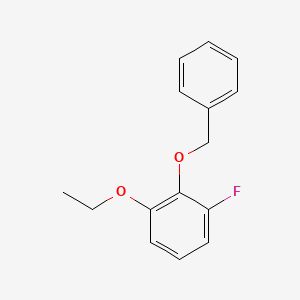
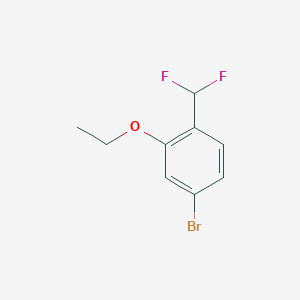


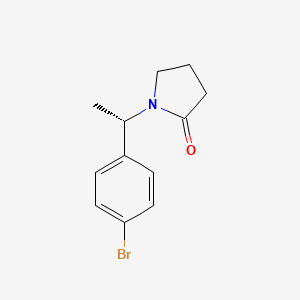
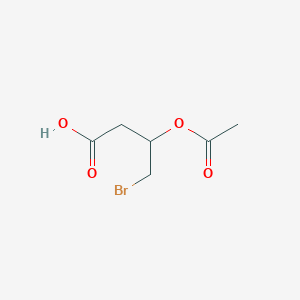
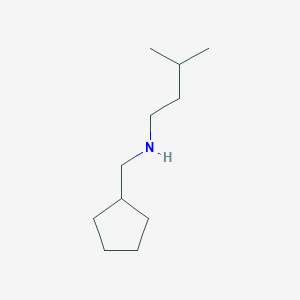
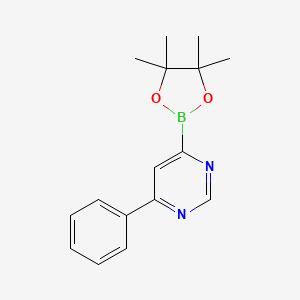
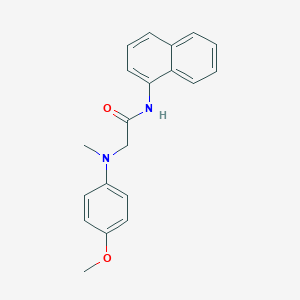

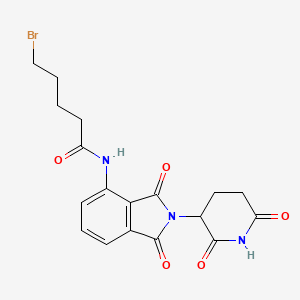
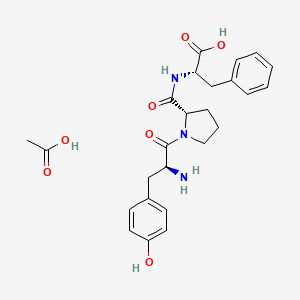
![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
